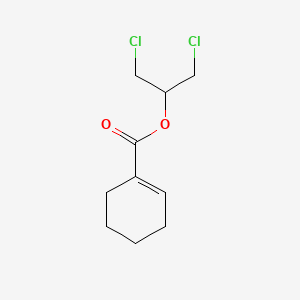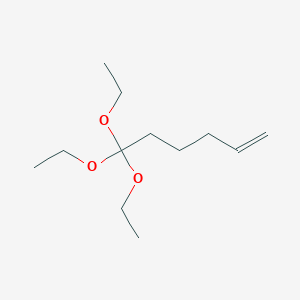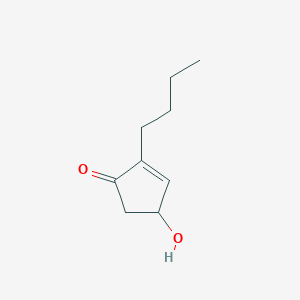
3,4-Dibromobut-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromobut-3-en-2-ol is an organic compound with the molecular formula C4H6Br2O. It is a brominated alcohol, characterized by the presence of two bromine atoms and a hydroxyl group attached to a butene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4-Dibromobut-3-en-2-ol can be synthesized through the bromination of but-3-en-2-ol. One common method involves the use of bromine (Br2) in the presence of a solvent such as dichloromethane. The reaction typically proceeds at room temperature, and the bromine atoms add across the double bond of the butene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of bromine, which is highly reactive and corrosive .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dibromobut-3-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different alcohols or ethers.
Oxidation Reactions: The hydroxyl group can be oxidized to form carbonyl compounds, such as aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form but-3-en-2-ol by removing the bromine atoms.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of but-3-en-2-ol derivatives.
Oxidation: Formation of 3,4-dibromobutanal or 3,4-dibromobutanone.
Reduction: Formation of but-3-en-2-ol.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromobut-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Dibromobut-3-en-2-ol involves its interaction with molecular targets such as enzymes. For instance, when used as a precursor for cholinesterase inhibitors, it interacts with the active site of acetylcholinesterase, inhibiting its activity. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorobut-3-en-2-ol: Similar structure but with chlorine atoms instead of bromine.
3,4-Diiodobut-3-en-2-ol: Similar structure but with iodine atoms instead of bromine.
3,4-Difluorobut-3-en-2-ol: Similar structure but with fluorine atoms instead of bromine.
Uniqueness
3,4-Dibromobut-3-en-2-ol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine, fluorine, or iodine, which can influence the compound’s reactivity and interactions in chemical and biological systems .
Eigenschaften
CAS-Nummer |
62872-37-1 |
|---|---|
Molekularformel |
C4H6Br2O |
Molekulargewicht |
229.90 g/mol |
IUPAC-Name |
3,4-dibromobut-3-en-2-ol |
InChI |
InChI=1S/C4H6Br2O/c1-3(7)4(6)2-5/h2-3,7H,1H3 |
InChI-Schlüssel |
MBKXHJHFTFYUHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=CBr)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


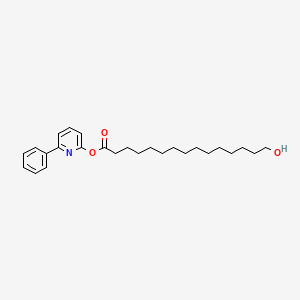
![Benzamide, N-[(4-nitrophenyl)methoxy]-](/img/structure/B14505581.png)
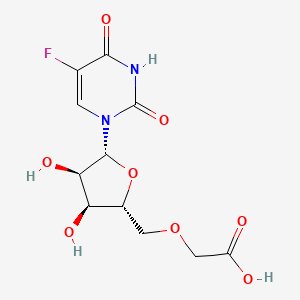
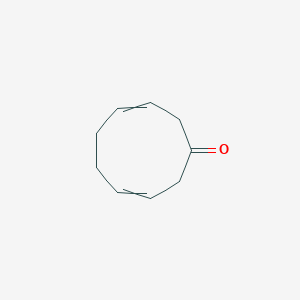
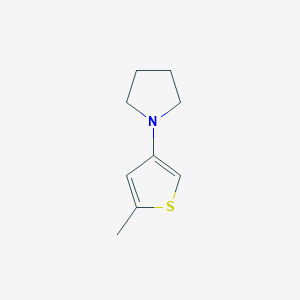
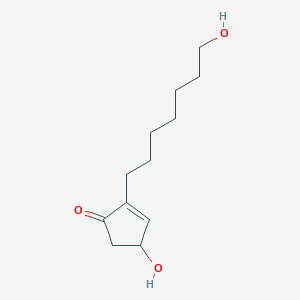

![1H-thieno[3,4-b]indol-3-amine](/img/structure/B14505615.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
